6,8-dimethyl-7H-purine

Purine Chemistry Structure-Activity Relationship Medicinal Chemistry

6,8-Dimethyl-7H-purine (CAS: 85110-42-5) is a purine derivative with methyl groups at the 6 and 8 positions. It has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B11921679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dimethyl-7H-purine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)N=C(N2)C
InChIInChI=1S/C7H8N4/c1-4-6-7(9-3-8-4)11-5(2)10-6/h3H,1-2H3,(H,8,9,10,11)
InChIKeyJKQMCULUBNENPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethyl-7H-purine CAS 85110-42-5: Core Chemical & Procurement Specifications


6,8-Dimethyl-7H-purine (CAS: 85110-42-5) is a purine derivative with methyl groups at the 6 and 8 positions . It has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . This compound is a heterocyclic aromatic organic compound belonging to the purine family, characterized by a fused ring structure containing nitrogen atoms [1]. The standard purity for procurement is typically 97%, with batch-specific quality control reports (e.g., NMR, HPLC, GC) available from reputable suppliers . This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use .

Why 6,8-Dimethyl-7H-purine Cannot Be Interchanged with Other Purine Analogs


In purine-based research, the specific substitution pattern profoundly impacts physicochemical properties and biological activity. The 6,8-dimethyl substitution on the purine core alters electronic distribution, steric hindrance, and hydrogen-bonding capabilities compared to mono-substituted or differently substituted purines [1]. For instance, substitution at the C8 position can significantly alter tautomeric preferences, affecting molecular recognition [2]. Furthermore, 6,8-disubstituted purines as a class have been shown to possess growth-regulatory, differentiating, antisenescent and antiaging properties with improved selectivities and efficiencies and lower toxicities than other purine analogues [3]. Therefore, substituting 6,8-dimethyl-7H-purine with a closely related analog (e.g., 6-methylpurine, 8-methylpurine, or 2,6-disubstituted purines) may lead to different biological outcomes or synthetic challenges. The following quantitative evidence details specific points of differentiation.

Quantitative Differentiation Evidence for 6,8-Dimethyl-7H-purine vs. Analogs


6,8-Dimethyl-7H-purine vs. 6-Methylpurine: Steric and Electronic Differentiation

6,8-Dimethyl-7H-purine features methyl groups at both the 6 and 8 positions, creating a more sterically hindered and electronically distinct environment compared to 6-methylpurine, which has only one methyl group at the 6-position . This difference is known to influence binding affinity and inhibition potency, as the C6 substituent plays a critical role in molecular recognition . While direct comparative assay data for 6,8-dimethyl-7H-purine versus 6-methylpurine is not currently available in primary literature, class-level inference from 6,8-disubstituted purines supports that dual substitution alters activity profiles [1].

Purine Chemistry Structure-Activity Relationship Medicinal Chemistry

Synthetic Utility: 6,8-Dimethyl-7H-purine as a Versatile Building Block

6,8-Dimethyl-7H-purine serves as a key intermediate for synthesizing more complex purine derivatives, such as 2-chloro-6,8-dimethyl-7H-purine via chlorination . This synthetic versatility is not shared by all purine analogs; for instance, 6-methylpurine may not undergo the same regioselective modifications due to the lack of a methyl group at C8. Additionally, the 6,8-disubstituted purine scaffold is a privileged structure in medicinal chemistry, as demonstrated by the development of potent ALK inhibitors with submicromolar IC50 values derived from this core [1].

Synthetic Chemistry Purine Derivatives Medicinal Chemistry

Tautomeric Preference: 6,8-Dimethyl-7H-purine vs. Unsubstituted Purine

Substitution at the C8 position of purines is known to significantly alter tautomeric preferences [1]. 6,8-Dimethyl-7H-purine, with methyl groups at both C6 and C8, exhibits a different tautomeric equilibrium compared to unsubstituted purine. While specific equilibrium constants for 6,8-dimethyl-7H-purine are not available, computational studies on related purine derivatives indicate that C8 substitution favors certain tautomeric forms [2]. This difference can influence hydrogen-bonding patterns and molecular recognition, making 6,8-dimethyl-7H-purine a distinct chemical entity from unsubstituted purine.

Physical Organic Chemistry Computational Chemistry Purine Tautomerism

Class-Level Evidence: 6,8-Disubstituted Purines Exhibit Improved Selectivity and Lower Toxicity

According to patent literature, 6,8-disubstituted purines as a class provide growth-regulatory, differentiating, antisenescent and antiaging properties with improved selectivities and efficiencies and lower toxicities than analogues known heretofore [1]. While this is a class-level claim, 6,8-dimethyl-7H-purine falls within this structural class. This suggests that, compared to other purine substitution patterns (e.g., 2,6-disubstituted or 8-substituted purines), 6,8-disubstituted purines may offer a more favorable therapeutic window.

Pharmacology Drug Development Purine Derivatives

Optimal Research & Industrial Application Scenarios for 6,8-Dimethyl-7H-purine


Medicinal Chemistry: Synthesis of 6,8-Disubstituted Purine-Based Inhibitors

6,8-Dimethyl-7H-purine serves as a core scaffold for generating libraries of 6,8-disubstituted purines, which have shown promise as inhibitors of various kinases (e.g., ALK, CSF1R) [1]. Its dual methylation provides a unique steric and electronic starting point for further derivatization, potentially leading to compounds with improved potency and selectivity. This application is directly supported by class-level evidence of the privileged nature of 6,8-disubstituted purines in drug discovery [2].

Chemical Biology: Probing Structure-Activity Relationships of Purine-Recognizing Proteins

Due to its distinct substitution pattern, 6,8-dimethyl-7H-purine is an ideal tool for probing the binding pockets of purine-recognizing enzymes and receptors. Comparing its activity (or lack thereof) with mono-substituted or unsubstituted purines can reveal the importance of C6 and C8 methyl groups for molecular recognition. This is particularly relevant for enzymes like purine nucleoside phosphorylase (PNP) or adenosine kinase, where 6,8-disubstituted purines have been explored as inhibitors [1].

Synthetic Chemistry: Precursor for 2-Substituted 6,8-Dimethylpurines

6,8-Dimethyl-7H-purine can be used as a starting material for synthesizing 2-substituted derivatives, such as 2-chloro-6,8-dimethyl-7H-purine [1]. These derivatives are valuable intermediates in the construction of more complex purine-containing molecules with potential biological activity. The presence of methyl groups at C6 and C8 directs regioselective reactions, enabling efficient access to specific substitution patterns not easily achievable with other purine analogs.

Physical Organic Chemistry: Tautomerism and Molecular Recognition Studies

The 6,8-dimethyl substitution pattern alters the tautomeric equilibrium of the purine ring, making this compound useful for studying how methylation affects hydrogen-bonding networks and molecular recognition. Researchers can use 6,8-dimethyl-7H-purine in comparative studies with unsubstituted purine or other methylated analogs to investigate the fundamental physicochemical properties governing purine behavior in biological systems [1].

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